Methylene Linker Spacing vs. Direct Attachment: Conformational Flexibility Differentiation
The target compound incorporates a methylene (–CH2–) spacer between the urea NH and the pyrrolidinone C-3 position, creating a two-bond separation. In contrast, the direct analog CAS 894015-43-1 (1-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) lacks this spacer, resulting in a one-bond direct attachment that restricts rotational freedom between the urea pharmacophore and the pyrrolidinone ring . This structural variation alters the distance and angular relationship between the 3-chlorophenyl urea moiety and the 4-fluorophenyl-substituted lactam, parameters known to be critical for FPRL1 agonist binding as described in the EP3075726A1 patent [1].
| Evidence Dimension | Conformational flexibility and pharmacophore spacing |
|---|---|
| Target Compound Data | Two-bond separation: urea-NH–CH2–pyrrolidinone C-3 (molecular weight 361.8) |
| Comparator Or Baseline | CAS 894015-43-1: one-bond direct attachment: urea-NH–pyrrolidinone C-3 (molecular weight 347.8) |
| Quantified Difference | Presence vs. absence of methylene spacer; molecular weight difference of 14 Da (one methylene unit); increased rotational degrees of freedom in target compound |
| Conditions | Structural comparison based on chemical formulae and published SMILES; no direct experimental binding comparison available in public domain |
Why This Matters
The methylene spacer alters the conformational ensemble accessible to the urea pharmacophore, which can lead to distinct binding poses at FPRL1 or other targets; procurement decisions relying on analog substitution without spacer consideration risk altered target engagement profiles.
- [1] Urea derivative or pharmacologically acceptable salt thereof. European Patent EP3075726A1. Filed 2014-11-27. Published 2016-10-05. (See general formula and structural requirements for FPRL1 agonist activity.) View Source
